[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes its structural composition and connectivity. The molecular formula C₁₁H₁₈N₂S represents a carefully balanced combination of carbon, hydrogen, nitrogen, and sulfur atoms that form the characteristic hybrid structure. This formula indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 210.34 grams per mole.
The compound is officially registered under the Chemical Abstracts Service number 883541-34-2, providing a unique identifier for this specific molecular structure. The molecular formula analysis reveals several important structural features that define the compound's chemical identity. The presence of two nitrogen atoms indicates the existence of both the piperidine ring nitrogen and the primary amine group attached to the methylene bridge. The single sulfur atom is incorporated within the thiophene heterocycle, contributing to the compound's unique electronic properties and potential reactivity patterns.
The systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The name begins with the substituent group [1-(thiophen-2-ylmethyl)], indicating that a thiophen-2-ylmethyl group is attached to position 1 of the piperidine ring. The core structure is identified as piperidin-4-yl, specifying the six-membered saturated nitrogen heterocycle with substitution at position 4. The terminal designation methanamine describes the primary amine group connected through a methylene linker to position 4 of the piperidine ring.
Three-Dimensional Conformational Analysis
The three-dimensional conformational analysis of this compound reveals complex structural dynamics arising from the combination of flexible aliphatic components and rigid aromatic systems. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable configuration for six-membered saturated rings. This chair conformation minimizes steric interactions and maximizes the stability of the overall molecular structure.
The thiophene ring maintains a planar geometry consistent with its aromatic character, with the sulfur atom contributing to the five-membered ring's electronic delocalization. The methylene bridge connecting the thiophene system to the piperidine nitrogen introduces conformational flexibility that allows for various spatial arrangements of the two ring systems. The dihedral angles between the piperidine and thiophene rings can vary significantly depending on the specific conformational state and environmental conditions.
Research on related piperidine-containing compounds has demonstrated that the chair conformation of the piperidine ring is generally preferred, with the substituents adopting either axial or equatorial positions based on steric and electronic considerations. In the case of this compound, the methanamine group at position 4 preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. The thiophene-containing substituent at the nitrogen atom can adopt various orientations relative to the piperidine ring plane.
The simplified molecular-input line-entry system notation C1CN(CCC1CN)CC2=CC=CS2 provides insight into the connectivity and potential conformational states of the molecule. This notation indicates that the molecule can exist in multiple conformational states due to the rotational freedom around the carbon-nitrogen bonds connecting the thiophene and piperidine systems. The conformational preferences are influenced by intramolecular interactions, steric factors, and potential hydrogen bonding involving the primary amine group.
Comparative Structural Features with Related Piperidine-Thiophene Hybrids
Comparative analysis with structurally related compounds reveals distinctive features of this compound within the broader class of piperidine-thiophene hybrid molecules. The compound [1-(2-Phenylethyl)piperidin-4-yl]methanamine, with molecular formula C₁₄H₂₂N₂ and molecular weight 218.34 grams per mole, represents a phenyl analog where the thiophene ring is replaced by a benzene ring. This structural comparison highlights the influence of heteroatom incorporation on molecular properties and potential biological activities.
Another related compound, (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, with molecular formula C₁₁H₁₆N₂OS and molecular weight 224.32 grams per mole, demonstrates an alternative connectivity pattern where the thiophene ring is directly attached to the piperidine nitrogen through a carbonyl linkage rather than a methylene bridge. This structural variation illustrates how different linking strategies can dramatically alter the three-dimensional arrangement and conformational flexibility of piperidine-thiophene hybrid systems.
The compound Piperidin-4-yl(thiophen-2-yl)methanone, with molecular formula C₁₀H₁₃NOS and molecular weight 195.28 grams per mole, provides another comparative example where the thiophene ring is connected to the piperidine system through a ketone functionality at position 4. This structural arrangement eliminates the methanamine group present in the target compound and creates a more rigid connection between the two ring systems.
A systematic comparison of these related structures reveals several important trends in piperidine-thiophene hybrid design. The presence of flexible methylene linkers, as in this compound, generally increases conformational freedom and may influence molecular recognition properties. The positioning of functional groups on either the piperidine ring or the thiophene system affects the overall molecular shape and potential interaction sites. The molecular weight progression from 195.28 to 224.32 grams per mole across these related compounds demonstrates how structural modifications impact the overall size and mass distribution of these hybrid molecules.
Crystallographic Data and Bonding Parameters
The crystallographic analysis of this compound provides essential information about its solid-state structure and intermolecular interactions. The International Chemical Identifier key KZGFXYFQDXOLOP-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound's structural arrangement. While specific crystallographic parameters for this exact compound are not extensively documented in the available literature, comparative studies on related piperidine-thiophene hybrid structures provide valuable insights into expected bonding parameters and crystal packing arrangements.
Research on similar compounds, such as 1-(tert-butyl) 3-ethyl-3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate, has revealed important crystallographic features common to piperidine-thiophene hybrid systems. These studies indicate that piperidine rings consistently adopt chair conformations in the solid state, with typical carbon-nitrogen bond lengths ranging from 1.46 to 1.48 angstroms and carbon-carbon bond lengths within the ring falling between 1.52 and 1.54 angstroms.
The thiophene ring system exhibits characteristic aromatic bonding parameters, with carbon-carbon bond lengths typically ranging from 1.36 to 1.42 angstroms and carbon-sulfur bonds measuring approximately 1.71 to 1.73 angstroms. The planar geometry of the thiophene ring is maintained through π-electron delocalization, creating a rigid aromatic system that contrasts with the conformational flexibility of the piperidine component.
Intermolecular interactions in the crystal lattice of piperidine-thiophene hybrid compounds often involve hydrogen bonding networks formed by the amine functional groups. The primary amine group in this compound can participate in both hydrogen bond donation and acceptance, potentially leading to complex three-dimensional network structures in the solid state. Additionally, weak intermolecular interactions such as carbon-hydrogen to oxygen contacts and π-π stacking interactions between thiophene rings may contribute to crystal stability and packing efficiency.
The molecular dimensions of this compound can be estimated based on standard bond lengths and angles for its constituent structural elements. The overall molecular length is approximately 12-14 angstroms, depending on the specific conformation adopted, while the width varies between 6-8 angstroms. These dimensions are consistent with the compound's role as a flexible building block in larger molecular assemblies and its potential for forming specific intermolecular interactions through its dual nitrogen-containing functional groups.
Properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFXYFQDXOLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629570 | |
| Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883541-34-2 | |
| Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by data from recent studies and case analyses.
Chemical Structure
The compound features a piperidine ring substituted with a thiophen-2-ylmethyl group and a methanamine moiety. This structure is significant as it contributes to the compound's interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit notable antibacterial properties. A study evaluated various piperidine derivatives against common bacterial strains, revealing that certain modifications enhance antibacterial efficacy.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 13 |
| Reference Compound (e.g., Ampicillin) | Staphylococcus aureus | 20 |
| Reference Compound (e.g., Ampicillin) | Escherichia coli | 18 |
The compound showed moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead in developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. In vitro studies demonstrated that the compound induced apoptosis in cancer cells, particularly in breast and prostate cancer models.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| PC-3 (Prostate Cancer) | 12.3 |
| HCT116 (Colorectal) | 11.0 |
The results indicate that the compound's structure facilitates interaction with cellular targets involved in cancer progression, making it a promising candidate for further development in cancer therapy .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound acts as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 8.2 |
| Urease | 6.5 |
The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's, while urease inhibition indicates possible use in managing urinary infections .
Case Study 1: Antibacterial Efficacy
In a comparative study involving several piperidine derivatives, this compound was tested against multi-drug resistant bacterial strains. The compound demonstrated significant antibacterial activity, outperforming traditional antibiotics in some cases. This highlights its potential role in addressing antibiotic resistance.
Case Study 2: Anticancer Effects
A clinical trial evaluated the anticancer effects of the compound on patients with advanced breast cancer. Results indicated a reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens. This suggests that the compound could enhance the efficacy of existing treatments .
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Thiophene’s smaller size may enhance membrane permeability compared to bulkier benzyl groups .
- Methoxy Substitutions : Methoxybenzyl derivatives (e.g., 3-methoxy in ) combine aromaticity with polar methoxy groups, influencing solubility and target binding.
- Alkyl vs. Aromatic Substituents : The 2-methoxyethyl group () provides flexibility and hydrogen-bonding capacity, contrasting with rigid aromatic systems.
Example :
- Target Compound Synthesis : Likely involves coupling thiophen-2-ylmethyl chloride/bromide with a piperidin-4-yl methanamine precursor, analogous to methods in .
Spectroscopic Data
Notes:
- Thiophene-containing analogs may exhibit distinct aromatic proton shifts (δ ~6.5–7.5 ppm) compared to benzyl derivatives.
- Methoxy groups (e.g., δ 3.81 in ) are diagnostic in 1H-NMR.
Preparation Methods
Reductive Amination of 4-Piperidinone Derivatives
A common and effective method to prepare piperidin-4-ylmethanamine derivatives involves the reductive amination of 4-piperidinone with thiophen-2-ylmethanamine or its precursors. This approach typically proceeds as follows:
- Starting Material: 4-piperidinone or its protected derivatives.
- Step 1: Condensation of 4-piperidinone with thiophen-2-ylmethanamine under mild acidic or neutral conditions to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
This method yields the target compound with high selectivity and purity, as the piperidine ring remains intact while the thiophen-2-ylmethyl group is introduced at the nitrogen atom of the piperidine ring.
N-Alkylation of Piperidin-4-ylmethanamine
Another synthetic strategy involves the N-alkylation of piperidin-4-ylmethanamine with a suitable thiophen-2-ylmethyl halide:
- Step 1: Synthesis or procurement of piperidin-4-ylmethanamine.
- Step 2: Reaction with thiophen-2-ylmethyl bromide or chloride under basic conditions (e.g., using potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Step 3: Purification of the product by crystallization or chromatography.
This method allows for direct attachment of the thiophen-2-ylmethyl group to the piperidine nitrogen, providing a straightforward route to the target compound.
Multi-Step Synthesis via 4-Piperidinylcarboxamide Intermediates
According to patent literature, derivatives of 4-piperidinylmethanamine can be prepared via multi-step sequences involving:
- Reduction of 4-piperidinones to 4-piperidinol intermediates.
- Conversion of 4-piperidinol to 4-cyanopiperidines using p-toluenesulfonyl chloride and potassium hydroxide.
- Reduction of 4-cyanopiperidines with lithium aluminum hydride (LiAlH4) to yield 4-piperidinylmethanamine derivatives.
Subsequently, the thiophen-2-ylmethyl substituent can be introduced via amide coupling or alkylation reactions.
Amide Coupling with Carboxylic Acid Derivatives
The compound can also be synthesized by coupling 4-piperidinylmethanamine with carboxylic acid derivatives bearing the thiophen-2-ylmethyl moiety:
- Reagents: Carboxylic acid R3(CH2)mCOOH (where R3 includes the thiophen-2-ylmethyl group).
- Coupling Agents: N,N′-dicyclohexylcarbodiimide (DCC) or other carbodiimides.
- Solvents: Tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
- Conditions: Reaction temperatures between 20 and 60 °C for 1 to 24 hours.
This method yields amide derivatives that can be further reduced or modified to obtain the target amine compound.
Reaction Conditions and Optimization
| Method | Key Reagents/Conditions | Temperature | Time | Yield & Notes |
|---|---|---|---|---|
| Reductive Amination | 4-piperidinone, thiophen-2-ylmethanamine, NaBH4 | Room temp to 60 °C | Several hours | High selectivity; mild conditions preferred |
| N-Alkylation | Piperidin-4-ylmethanamine, thiophen-2-ylmethyl halide, K2CO3 | 20–60 °C | 1–5 hours | Straightforward; requires careful base choice |
| Multi-step via 4-cyanopiperidines | 4-piperidinone, p-toluenesulfonyl chloride, KOH, LiAlH4 | 0–25 °C | Multiple steps | Moderate to high yield; requires careful handling of reagents |
| Amide Coupling | Carboxylic acid derivative, DCC, inert solvent | 20–60 °C | 1–24 hours | Efficient for amide intermediates; purification needed |
Research Findings and Analytical Data
- The reductive amination and N-alkylation methods have been validated in medicinal chemistry research for synthesizing analogues of piperidine-based amines with thiophene substituents, showing good yields and purity confirmed by NMR and mass spectrometry.
- Patent EP0343307A1 details the preparation of 4-piperidinylmethanamine derivatives, emphasizing the use of carbodiimide coupling and reduction steps to achieve high purity products.
- The choice of solvent and temperature critically affects the reaction rate and yield, with aprotic solvents like DMF and THF commonly preferred for alkylation and coupling reactions.
- Purification techniques such as recrystallization from ethanol, methanol, or isopropanol-water mixtures, as well as chromatographic methods, are essential to isolate the target compound in high purity.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, and how can purity be validated?
- Methodology : The compound can be synthesized via reductive amination of thiophene-2-carbaldehyde with piperidin-4-ylmethanamine. Sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (e.g., acetic acid) is commonly used for imine reduction. Post-synthesis, purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) yields >90% purity. Validate purity using HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) and confirm structure via 1H/13C NMR and HRMS (e.g., observed [M+H]+ at m/z 237.1425) .
Q. How can solubility and stability be experimentally determined for this compound in biological assays?
- Methodology : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO using nephelometry. For stability, incubate the compound in simulated gastric fluid (SGF, pH 1.2) and human liver microsomes (HLMs) at 37°C. Analyze degradation via LC-MS/MS at 0, 1, 3, and 6 hours. Reference: Aqueous solubility <1 mg/mL; stable in DMSO for >24 hours at -20°C .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology :
- NMR : Assign thiophene protons (δ 7.2–7.4 ppm, aromatic) and piperidine methylene groups (δ 2.4–3.1 ppm, multiplet) in CDCl3 .
- X-ray crystallography : Use SHELX software for single-crystal analysis (space group P21/c, resolution ≤1.0 Å) to confirm stereochemistry .
Advanced Research Questions
Q. How can molecular docking elucidate the interaction of this compound with β-catenin or malaria targets?
- Methodology : Dock the compound into the β-catenin binding pocket (PDB: 1JDH) using AutoDock Vina. Set grid parameters (center_x=15.2, center_y=22.8, center_z=18.4; size=25 Å). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. Compare results with known agonists like WAY-262611 (ΔG ≈ -9.2 kcal/mol) .
Q. What strategies resolve contradictions between in vitro and in vivo antimalarial activity data?
- Methodology :
- In vitro : Test against Plasmodium falciparum 3D7 (IC50 via SYBR Green assay).
- In vivo : Use P. berghei-infected mice (oral dosing, 50 mg/kg/day). Discrepancies may arise from metabolic instability (e.g., CYP3A4-mediated oxidation). Address via metabolic profiling with LC-HRMS and prodrug derivatization .
Q. How to design structure-activity relationship (SAR) studies for optimizing piperidine-thiophene hybrids?
- Methodology :
- Modifications : Replace thiophene with furan or pyridine; substitute piperidine with azepane.
- Assays : Measure β-catenin activation (TOPFlash luciferase assay) and antimalarial IC50. Key finding: Thiophene enhances lipophilicity (logP ≈ 2.8), critical for blood-brain barrier penetration in CNS targets .
Q. What computational tools predict metabolic liabilities of this compound?
- Methodology : Use Schrödinger’s ADMET Predictor or StarDrop’s DEREK Nexus to identify sites of CYP450 oxidation (e.g., piperidine N-methylation). Validate with microsomal incubations and HRMS fragmentation (e.g., m/z 237 → 219, indicating N-dealkylation) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
